molecular formula C11H11N B14480908 3-Phenylpent-2-enenitrile CAS No. 65305-49-9

3-Phenylpent-2-enenitrile

Cat. No.: B14480908
CAS No.: 65305-49-9
M. Wt: 157.21 g/mol
InChI Key: KXIKZCHTYSTVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylpent-2-enenitrile is an organic compound with the molecular formula C11H11N It is characterized by a phenyl group attached to a pentenenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenylpent-2-enenitrile can be synthesized through various synthetic routes. One common method involves the reaction of benzaldehyde with acrylonitrile in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of catalysts to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Phenylpent-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-Phenylpent-2-enenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-Phenylpent-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The nitrile group can undergo hydrolysis to form carboxylic acids, which may further interact with biological molecules. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-Pentenenitrile: A similar compound with a shorter carbon chain.

    3-Methyl-5-phenylpent-2-enenitrile: A derivative with a methyl group substitution.

Uniqueness

3-Phenylpent-2-enenitrile is unique due to its specific structure, which combines a phenyl group with a pentenenitrile chain. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds.

Properties

CAS No.

65305-49-9

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

3-phenylpent-2-enenitrile

InChI

InChI=1S/C11H11N/c1-2-10(8-9-12)11-6-4-3-5-7-11/h3-8H,2H2,1H3

InChI Key

KXIKZCHTYSTVNI-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC#N)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.